molecular formula C20H23ClN2O6S B11234877 N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11234877
M. Wt: 454.9 g/mol
InChI Key: YTZRDASCFAMXDO-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated dimethoxyphenyl group, a methanesulfonyl group, and a tetrahydrobenzoxazepine ring. Its synthesis and applications are of significant interest in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves several steps. One common method includes the use of silica gel column chromatography for purification, utilizing solvent systems such as n-hexane and ethyl acetate . Industrial production methods may involve similar chromatographic techniques, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction could yield the corresponding amines .

Scientific Research Applications

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has diverse applications in scientific research. It is used in drug synthesis, material science investigations, and as a reference standard in analytical chemistry . Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be compared with other similar compounds, such as N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide and 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine . These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its combination of a methanesulfonyl group and a tetrahydrobenzoxazepine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23ClN2O6S

Molecular Weight

454.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C20H23ClN2O6S/c1-12-5-6-16-15(9-12)23(30(4,25)26)8-7-17(29-16)20(24)22-14-11-18(27-2)13(21)10-19(14)28-3/h5-6,9-11,17H,7-8H2,1-4H3,(H,22,24)

InChI Key

YTZRDASCFAMXDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC(=C(C=C3OC)Cl)OC

Origin of Product

United States

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